Fmoc-Arg(NO2)-OH: A Technical Guide to its Chemical Properties and Applications in Peptide Synthesis
Fmoc-Arg(NO2)-OH: A Technical Guide to its Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-nitro-L-arginine, commonly abbreviated as Fmoc-Arg(NO2)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Fmoc protecting group for the α-amine and the nitro (NO2) group for the guanidino side chain of arginine offers a robust methodology for the synthesis of complex peptides. This technical guide provides an in-depth overview of the chemical properties of Fmoc-Arg(NO2)-OH, detailed experimental protocols for its use, and a discussion of its advantages in preventing common side reactions during peptide synthesis.
Core Chemical Properties
Fmoc-Arg(NO2)-OH is a white to off-white solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| CAS Number | 58111-94-7 | [2][3][4] |
| Molecular Formula | C21H23N5O6 | [2][3][4] |
| Molecular Weight | 441.44 g/mol | [2][4][5] |
| Appearance | White to Off-White Powder/Solid | [1][3][6] |
| Purity | Typically >96-99% | [1][3][6] |
| Solubility | Soluble in DMF, NMP, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8][9] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2][6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Arg(NO2)-OH is in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine in DMF.[10] The nitro group on the arginine side chain is a strong electron-withdrawing group that effectively reduces the basicity of the guanidino moiety, preventing its interference with the coupling reactions.[11]
A significant advantage of using the nitro protecting group is its stability under the conditions used for Fmoc deprotection and its ability to prevent δ-lactam formation, a common and problematic side reaction associated with other arginine protecting groups like Pbf.[8][12] The nitro group is stable to the standard final cleavage conditions using trifluoroacetic acid (TFA), offering orthogonality in deprotection strategies.[11][13]
Experimental Workflow in SPPS
The following diagram illustrates the typical workflow for incorporating an Fmoc-Arg(NO2)-OH residue into a growing peptide chain on a solid support.
Caption: Standard workflow for a single coupling cycle using Fmoc-Arg(NO2)-OH in SPPS.
Experimental Protocols
Fmoc Group Deprotection
This protocol describes the standard procedure for removing the N-terminal Fmoc protecting group from the peptidyl-resin.
Materials:
-
Peptidyl-resin with N-terminal Fmoc group
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for approximately 2-3 minutes.[11][14]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes.[11][14]
-
Thoroughly wash the resin multiple times with DMF, followed by DCM, to remove the piperidine and the dibenzofulvene-piperidine adduct.[11]
Coupling of Fmoc-Arg(NO2)-OH
This protocol details the coupling of Fmoc-Arg(NO2)-OH to the deprotected N-terminal amine of the peptidyl-resin.
Materials:
-
Deprotected peptidyl-resin
-
Fmoc-Arg(NO2)-OH
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or HOBt)
-
DMF or N-butylpyrrolidinone (NBP)
Procedure:
-
In a separate vessel, dissolve Fmoc-Arg(NO2)-OH (typically 1.5-3 equivalents relative to the resin loading), an equivalent amount of OxymaPure, and DIC in DMF or NBP.[8][11]
-
Add the prepared coupling solution to the swollen, deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8][11] The reaction progress can be monitored using a qualitative method such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
On-Resin Deprotection of the Nitro (NO2) Group
The nitro group can be removed while the peptide is still attached to the solid support, which is advantageous for the synthesis of certain complex peptides.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare a deprotection cocktail consisting of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[8][11]
-
Add the deprotection cocktail to the peptidyl-resin.
-
Heat the reaction mixture to 55°C.[8][11] The reaction time can be monitored by analyzing a cleaved aliquot via HPLC.
-
After completion, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, and DCM.[11]
Final Cleavage and Global Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups. Note that the nitro group is stable under these standard TFA cleavage conditions.[11]
Materials:
-
Dry peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/H2O in a ratio of 95:2.5:2.5.[8][11]
-
Add the cleavage cocktail to the dry peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[11]
-
Isolate the precipitated peptide by centrifugation and decantation of the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]
Deprotection Pathways
The following diagrams illustrate the chemical logic of the Fmoc and Nitro group deprotection steps.
Caption: Deprotection schemes for the Fmoc and Nitro protecting groups.
Conclusion
Fmoc-Arg(NO2)-OH is a highly valuable derivative for peptide synthesis due to the stability of the nitro protecting group and its ability to mitigate common side reactions. The orthogonal deprotection strategy, where the Fmoc group is removed under basic conditions and the nitro group can be removed reductively or remains stable during standard TFA cleavage, provides chemists with significant flexibility in designing synthetic routes for complex peptides. The protocols outlined in this guide provide a foundation for the successful application of Fmoc-Arg(NO2)-OH in research and development.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. 58111-94-7|Fmoc-Arg(NO2)-OH|BLD Pharm [bldpharm.com]
- 3. Fmoc-Arg(NO2)-OH | CymitQuimica [cymitquimica.com]
- 4. Fmoc-Arg(NO2)-OH | C21H23N5O6 | CID 12096824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fmoc-Arg(NO2)-OH | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
